molecular formula C7H8BrNO2 B14081608 2-aminobenzoic acid;hydrobromide CAS No. 62876-54-4

2-aminobenzoic acid;hydrobromide

Cat. No.: B14081608
CAS No.: 62876-54-4
M. Wt: 218.05 g/mol
InChI Key: MMJMXMHLCRRAPA-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Materials Science Research

In the field of organic chemistry, 2-aminobenzoic acid and its derivatives are valuable building blocks for the synthesis of a wide array of more complex molecules, including pharmaceuticals and dyes. nih.govcore.ac.uk The hydrobromide salt, in particular, can be a useful intermediate in these synthetic pathways, offering altered solubility and reactivity profiles compared to the parent compound.

From a materials science perspective, the crystalline structure of 2-aminobenzoic acid hydrobromide and related salts is of great interest. The arrangement of molecules in the solid state, governed by hydrogen bonding and other intermolecular forces, dictates the material's physical properties. Understanding these structures is crucial for the rational design of new materials with specific optical, electronic, or mechanical characteristics.

Role as a Model System for Proton Transfer and Solid-State Phenomena

One of the most significant areas of research involving aminobenzoic acid salts is the study of proton transfer. Proton transfer is a fundamental chemical reaction that plays a critical role in numerous chemical and biological processes. nih.gov The isomers of aminobenzoic acid provide an excellent platform to investigate the factors that influence proton transfer, such as the position of the amino and carboxylic acid groups and the nature of the surrounding environment. nih.gov

In the solid state, the proximity of the acidic and basic groups in 2-aminobenzoic acid allows for the potential of intramolecular or intermolecular proton transfer, leading to the formation of a zwitterion. The study of 2-aminobenzoic acid and its salts, including the hydrobromide, has provided valuable insights into the thermodynamics and kinetics of these proton transfer events in the solid state. researchgate.net Research has shown that both neutral and zwitterionic polymorphs of 2-aminobenzoic acid can exist, and their relative stability can be influenced by factors such as the solvent used for crystallization and temperature. researchgate.net

The study of proton transfer in hydrated clusters of aminobenzoic acids has also shed light on the mechanisms of this process. nih.govrsc.org Research has distinguished between the "vehicle" mechanism, where a solvent molecule carries the proton, and the "Grotthuss" mechanism, which involves a relay of protons through a hydrogen-bonded network. nih.govresearchgate.net

Historical and Current Research Trajectories Involving Aminobenzoic Acid Salts

Historically, research on aminobenzoic acids was driven by their biological significance and their use as precursors in the chemical industry. core.ac.uknih.gov For instance, para-aminobenzoic acid (PABA) was once used in sunscreens due to its ability to absorb UVB radiation. wikipedia.org

Current research has shifted towards a more fundamental understanding of the physicochemical properties of aminobenzoic acid salts. Advanced spectroscopic techniques, such as infrared multiphoton dissociation (IRMPD) spectroscopy, combined with computational studies, are being used to probe the structures and protonation sites of these molecules in the gas phase. nih.gov These studies have revealed that the preferred site of protonation (the amino group or the carboxylic acid group) can differ between the isomers of aminobenzoic acid. nih.gov

Furthermore, the ability to form different crystalline structures (polymorphism) in aminobenzoic acids and their salts continues to be an active area of investigation. researchgate.net The control over crystal packing is essential for tailoring the properties of solid-state materials for various applications.

Detailed Research Findings

Protonation Sites of Aminobenzoic Acid Isomers in the Gas Phase
IsomerFavored Protonation SiteReference
ortho-Aminobenzoic acid (2-aminobenzoic acid)Proton shared between amine and carbonyl groups nih.gov
meta-Aminobenzoic acidAmine group nih.gov
para-Aminobenzoic acidCarboxylic acid site nih.gov
Reported Polymorphs of 2-Aminobenzoic Acid
Polymorph TypeFormation ConditionsReference
Neutral Form ICrystallized from methanol (B129727) or ethanol researchgate.net
Neutral Form IIProduced in polar solvents like ethyl acetate (B1210297), isopropanol, and nitromethane researchgate.net
Neutral Form IIIObtained by melt crystallization researchgate.net
Zwitterionic Form- researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

62876-54-4

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

2-aminobenzoic acid;hydrobromide

InChI

InChI=1S/C7H7NO2.BrH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);1H

InChI Key

MMJMXMHLCRRAPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N.Br

Origin of Product

United States

Advanced Synthetic Methodologies and Strategies

Non-Conventional Synthesis Routes for Hydrobromide Salt Formation

The pursuit of sustainable and efficient chemical processes has driven the development of innovative synthetic methods for forming the hydrobromide salt of 2-aminobenzoic acid. These methods aim to reduce waste, energy consumption, and the use of hazardous materials.

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of aminobenzoic acid and its derivatives to create more environmentally friendly and sustainable processes. mdpi.com Traditional methods often rely on petroleum-based precursors and harsh reaction conditions, leading to environmental concerns. mdpi.com In contrast, biosynthesis methods, which utilize microorganisms or enzymes, offer a greener alternative by using renewable resources like simple carbohydrates as starting materials. mdpi.comijpsjournal.com For instance, engineered E. coli has been used to produce 2-aminobenzoic acid from glucose. mdpi.com While direct biosynthesis of the hydrobromide salt is not a primary focus, the green synthesis of the parent 2-aminobenzoic acid provides a more sustainable starting point for subsequent salt formation. Another green approach involves the use of biodegradable and recyclable catalysts, such as choline (B1196258) hydroxide (B78521), for intramolecular cyclization reactions in the synthesis of related quinoline (B57606) derivatives, showcasing the potential for greener reagents in the broader synthesis landscape of aminobenzoic acid derivatives. researchgate.net

Green Synthesis ApproachPrecursor/CatalystOrganism/ConditionsProductReference
BiosynthesisGlucoseEngineered E. coli2-Aminobenzoic acid mdpi.com
Catalysis2-cyanophenylamide derivativesCholine hydroxide4-aminoquinoline-2-ones researchgate.net

Solvent-Free Mechanochemical Synthesis Techniques

Mechanochemistry, a technique involving the use of mechanical force to induce chemical reactions, offers a solvent-free alternative for synthesis. While specific research on the mechanochemical synthesis of 2-aminobenzoic acid;hydrobromide is not widely documented, the principles of this method are applicable. Mechanochemical amide coupling reactions, for instance, have been successfully carried out with a tolerance for unprotected hydroxyl groups, demonstrating the potential for chemoselective transformations without the need for protecting groups. rsc.org This approach could be adapted for the direct reaction of 2-aminobenzoic acid with a hydrobromide source in a solid-state reaction, eliminating the need for solvents and simplifying purification processes.

Microwave-Assisted and Ultrasound-Assisted Synthetic Methods

Microwave-assisted and ultrasound-assisted synthesis are powerful techniques that can significantly accelerate reaction rates and improve yields. nih.govmdpi.com Microwave irradiation has been effectively used in the synthesis of various heterocyclic compounds derived from 2-aminobenzoic acid. eurjchem.comrsc.org For example, the cyclization of Nα-Boc-dipeptidyl esters to form diketopiperazines is achieved in excellent yields under microwave heating. nih.gov This rapid and efficient heating method could be applied to the salt formation step, potentially reducing reaction times and energy consumption compared to conventional heating methods. While specific examples for the hydrobromide salt are not prevalent, the successful application of microwave assistance in related syntheses suggests its viability. nih.govmdpi.com

Functionalization and Derivatization Strategies Post-Salt Formation

Once the this compound salt is formed, its constituent functional groups—the amino group and the carboxylic acid group—can be further modified to create a diverse range of complex molecules and advanced materials. ijpsjournal.com

Reactions at the Amino Group for Advanced Ligand Synthesis

The amino group of 2-aminobenzoic acid is a key site for functionalization, enabling the synthesis of a wide array of derivatives with applications in medicinal chemistry and materials science. ijpsjournal.comresearchgate.net One common reaction is diazotization, where the amino group is converted into a diazonium salt. This intermediate can then undergo various transformations, such as being used to generate benzyne (B1209423) or participating in coupling reactions. wikipedia.org The amino group can also be acylated or can react with various electrophiles to form new C-N bonds, leading to the creation of complex ligands for metal coordination or the synthesis of biologically active compounds. nih.govnih.gov For example, N-benzylidene anthranilic acids can be synthesized and further derivatized to create compounds with potential anti-inflammatory and analgesic properties. nih.gov

Reaction TypeReagentsProduct TypeReference
DiazotizationNitrous acidDiazonium salt wikipedia.org
AcylationAcyl halides/anhydridesN-acyl derivatives ijpsjournal.com
Reaction with AldehydesBenzaldehydeN-benzylidene derivatives nih.gov
Iron-catalyzed C-H aminationN-chloroamines, iron/diphosphine catalystortho-aminated derivatives nih.gov

Carboxylic Acid Group Reactivity in Complex Molecule Assembly

The carboxylic acid group in this compound provides another avenue for derivatization, crucial for the assembly of more complex molecules. mdpi.com The carboxylic acid can be converted into esters, amides, or acid halides, which are versatile intermediates in organic synthesis. For instance, the carboxylic acid can be coupled with amines to form amides, a fundamental reaction in the synthesis of many pharmaceutical compounds. nih.gov Derivatization of the carboxylic acid group is also a key strategy in analytical chemistry, where it is often modified to improve detection in techniques like HPLC-MS. tulane.eduresearchgate.net This functional group's ability to participate in a variety of coupling and condensation reactions makes it an essential handle for building intricate molecular architectures. youtube.com

Derivatization StrategyReagentsProduct TypeApplicationReference
EsterificationAlcohols, acid catalystEstersPerfumes, pharmaceuticals ijpsjournal.com
Amide CouplingAmines, coupling agents (e.g., DCC, EDC)AmidesPeptide synthesis, pharmaceuticals nih.gov
Derivatization for AnalysisDerivatizing agents (e.g., 4-bromo-N-methylbenzylamine)Labeled carboxylic acidsHPLC-MS analysis tulane.edu

Reaction Mechanisms and Reactivity Studies

Proton Transfer Mechanisms in Solution and Solid State

Proton transfer (PT) is a fundamental reaction for aminobenzoic acids, with mechanisms that differ based on the state (solution or solid) and the surrounding environment, particularly the level of hydration. The two primary mechanisms are the Grotthuss-type and Vehicle-type transfers.

The Grotthuss mechanism, often termed proton hopping, describes the efficient transport of an excess proton through a hydrogen-bonded network. wikipedia.org Instead of a single proton traversing a long distance, a series of local hops occurs along a "proton wire," such as a chain of water molecules. wikipedia.orgnih.gov This process involves the formation and cleavage of covalent bonds as the proton is passed from one molecule to the next. wikipedia.org The anomalously high diffusion rate of protons in water compared to other cations is attributed to this mechanism. nih.gov

In the context of aminobenzoic acids, studies on the closely related isomer, p-aminobenzoic acid, have provided significant insights. In a sufficiently hydrated environment, a Grotthuss-type mechanism is observed. nih.govresearchgate.net For instance, in heptahydrated clusters of protonated p-aminobenzoic acid, the proton transfer is mediated by a water bridge connecting the carboxylic acid group and the amino group. nih.gov This mechanism is characterized by sequential proton shuttling along the hydrogen-bonded water network. nih.gov The process is often conceptualized as an interconversion between Eigen (H₉O₄⁺) and Zundel (H₅O₂⁺) cation structures within the water network, facilitating the proton's movement. wikipedia.org While direct experimental evidence for the Grotthuss mechanism has been elusive, recent studies using cryogenic ion spectroscopy on hydrated p-aminobenzoic acid have demonstrated its operation at higher levels of hydration. researchgate.netrsc.org

In contrast to the Grotthuss mechanism, the vehicle-type mechanism involves the direct transport of a solvated proton, such as a hydronium ion (H₃O⁺), which moves as a distinct entity. nih.gov This mechanism is more prevalent in environments with lower hydration levels. nih.govrsc.org

Investigations using cryogenic ion spectroscopy on hydrated clusters of protonated p-aminobenzoic acid revealed that a vehicle-type proton transfer occurs in penta- and hexahydrated clusters. nih.govresearchgate.net In this scenario, the entire hydrated proton complex moves to transfer the proton, rather than the proton hopping along a static water chain. This mechanism is generally slower than Grotthuss-type transport, as it is limited by the diffusion of the larger "vehicle" ion. nih.gov

The degree of hydration is a critical factor that dictates which proton transfer mechanism will dominate. rsc.org There is a clear transition from the vehicle mechanism to the Grotthuss mechanism as the number of solvating water molecules increases. nih.govresearchgate.net

Studies on protonated p-aminobenzoic acid have precisely demonstrated this switch. nih.govresearchgate.net This transition highlights the importance of the immediate solvent shell in facilitating proton mobility. The ability to control the proton transfer mechanism by adjusting the number of water molecules has significant implications for chemical and biological systems. rsc.org The solvent network's structure, whether it's a simple chain or a more complex, three-dimensional arrangement, determines the efficiency and pathway of proton migration. nih.gov

Table 1: Proton Transfer Mechanism vs. Hydration Level in Protonated p-Aminobenzoic Acid
Number of Water Molecules (n)Dominant Proton Transfer MechanismDescription
5-6Vehicle-TypeProton transfer occurs via the movement of the entire hydrated proton complex (e.g., H₃O⁺(H₂O)₄₋₅). nih.govresearchgate.net
7Grotthuss-TypeA switch to proton hopping along a hydrogen-bonded water bridge is observed. nih.govresearchgate.net

Decarboxylation Reaction Pathways and Kinetics

Aromatic carboxylic acids, including 2-aminobenzoic acid, can undergo decarboxylation, typically an electrophilic substitution reaction where the carboxyl group is replaced by a hydrogen atom. psu.edu The mechanism and rate of this reaction are sensitive to conditions and the electronic nature of substituents on the aromatic ring. psu.edu

The thermal decarboxylation of aminobenzoic acids in aqueous solution is proposed to occur via a bimolecular (SE2) mechanism. psu.edu This pathway involves the attack of a proton or a protonated solvent molecule at the carbon atom adjacent to the carboxyl group. psu.edu This initial step forms an unstable intermediate, a σ-complex, which then loses carbon dioxide. psu.edu

Theoretical studies on the related p-aminobenzoic acid suggest a pseudo-unimolecular concerted decomposition where the free acid interacts with a chain of water molecules. psu.edu In this model, the transition state is represented by the α-protonated form of the carboxylate anion, and the active participation of water molecules provides a significant catalytic effect. psu.edu

The presence of substituents on the benzoic acid ring significantly influences the rate of decarboxylation. Carboxylic acids with electron-donating substituents, such as the amino (-NH₂) group in 2-aminobenzoic acid, undergo decarboxylation through the SE2 mechanism. psu.edu

The electron-releasing amino group increases the electron density at the ipso-carbon (the carbon atom bearing the carboxyl group), making it more susceptible to electrophilic attack by a proton. psu.edu This stabilization of the transition state facilitates the reaction and lowers the activation energy compared to unsubstituted benzoic acid. psu.edu Therefore, the ortho-amino group in 2-aminobenzoic acid is expected to promote decarboxylation under appropriate electrophilic conditions.

Table 2: Proposed Mechanism for Decarboxylation of Aminobenzoic Acids in Aqueous Solution
StepProcessKey Features
1Electrophilic AttackA proton or protonated solvent attacks the carbon atom adjacent to the -COOH group. psu.edu
2Intermediate FormationFormation of an unstable σ-complex (arenium ion). psu.edu
3DecarboxylationLoss of carbon dioxide (CO₂) from the intermediate. psu.edu
4Final ProductFormation of aniline (B41778) and regeneration of the proton catalyst.

Intramolecular and Intermolecular Hydrogen Bonding Dynamics

The hydrobromide salt of 2-aminobenzoic acid, also known as 2-carboxyanilinium bromide, exhibits a complex network of hydrogen bonds that dictate its crystal structure and properties. The molecule contains both a carboxylic acid group (-COOH) and a protonated amino group (-NH3+), both of which are active hydrogen bond donors. The bromide anion (Br-) acts as a primary hydrogen bond acceptor.

In the solid state, 2-aminobenzoic acid itself is known to form centrosymmetric dimers linked by two O-H···O hydrogen bonds between the carboxylic acid groups. researchgate.net Furthermore, it features a significant intramolecular N-H···O hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid. researchgate.netresearchgate.net Upon formation of the hydrobromide salt, the amino group is protonated, which alters the hydrogen bonding landscape significantly.

Studies on analogous anilinium bromide salts, such as 4-carboxyanilinium bromide, reveal extensive intermolecular hydrogen bonding. nih.gov In the crystal structure of 2-aminobenzoic acid hydrobromide, a similar network is expected. The primary interactions would involve the anilinium group and the bromide ion, forming N-H···Br- hydrogen bonds. Additionally, the carboxylic acid group can participate in hydrogen bonding, either with the bromide ion (O-H···Br-) or with the carbonyl oxygen of a neighboring molecule (O-H···O). nih.gov Unlike simple carboxylic acid dimers, the presence of multiple strong donor and acceptor sites leads to more complex, often two-dimensional or three-dimensional, hydrogen-bonded networks. nih.govnih.gov

The intramolecular N-H···O hydrogen bond, a key feature of the parent molecule, is likely to persist in the salt form, albeit with modified geometry and strength due to the protonation of the amino group. This interaction contributes to the planarity of the molecule. The π → π* electronic excitation in the parent 2-aminobenzoic acid is known to strengthen this intramolecular hydrogen bond. researchgate.net The dynamics in the hydrobromide salt would be influenced by the interplay between this internal bond and the strong intermolecular forces.

The table below summarizes the expected hydrogen bonding interactions in solid 2-aminobenzoic acid hydrobromide, based on data from analogous structures.

Interaction Type
DonorAcceptorTypical Bond CharacteristicsIntermolecularIntermolecularIntermolecularIntramolecular

This table is generated based on findings from analogous compounds. researchgate.netresearchgate.netnih.govnih.govrsc.org

Electrophilic and Nucleophilic Reaction Studies of the Salt

The reactivity of 2-aminobenzoic acid hydrobromide is fundamentally different from that of its parent compound, 2-aminobenzoic acid (anthranilic acid). The difference arises from the protonation of the amino group to form an anilinium group (-NH3+).

Electrophilic Reactions:

In anthranilic acid, the amino group (-NH2) is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution, due to its ability to donate its lone pair of electrons into the benzene (B151609) ring's π-system. byjus.comallen.in However, in the hydrobromide salt, the anilinium group (-NH3+) is strongly deactivating and meta-directing. The positive charge on the nitrogen atom creates a strong inductive effect, withdrawing electron density from the ring and making it much less susceptible to attack by electrophiles. byjus.com

Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on 2-aminobenzoic acid hydrobromide are significantly hindered. If forced to react under harsh conditions, substitution would be expected to occur at the positions meta to the -NH3+ group (i.e., at C4 and C6). For instance, direct nitration of aniline under strongly acidic conditions yields a substantial amount of the meta-nitro product because the reaction proceeds through the anilinium ion. byjus.comallen.in The carboxylic acid group is also a deactivating, meta-directing group, which would further reinforce the deactivation of the ring.

The table below compares the expected outcomes of electrophilic substitution on anthranilic acid versus its hydrobromide salt.

Reaction
ReactantExpected Reactivity and Major ProductsBrominationyoutube.comBrominationNitrationwikipedia.orgNitrationbyjus.com

This table illustrates the directing effects of the amino versus the anilinium group. byjus.comyoutube.comwikipedia.org

Nucleophilic Reactions:

Nucleophilic reactions of 2-aminobenzoic acid hydrobromide would primarily involve the carboxylic acid functional group. The anilinium portion of the molecule is not nucleophilic. The carboxylic acid can undergo nucleophilic acyl substitution reactions, although the acidic nature of the salt must be considered. libretexts.orgmasterorganicchemistry.com

Common reactions include:

Esterification: Reaction with an alcohol under acidic catalysis (Fischer esterification) would yield the corresponding ester. The acidic medium is compatible with the anilinium salt.

Conversion to Acid Chloride: Treatment with reagents like thionyl chloride (SOCl2) or oxalyl chloride can convert the carboxylic acid to an acyl chloride. libretexts.org This highly reactive intermediate can then be used to synthesize esters, amides, and other derivatives.

Amide Formation: Direct reaction with an amine to form an amide is difficult and typically requires high temperatures or the use of coupling agents (like DCC) to activate the carboxylic acid. libretexts.org

The anilinium group itself is generally unreactive towards nucleophiles. The C-Br bond of the bromide counter-ion is not part of the primary compound and does not participate in these reactions.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of the 2-aminobenzoic acid cation, the active component of the hydrobromide salt. These calculations are based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and energetics of molecules. For 2-aminobenzoic acid;hydrobromide, DFT studies focus on the protonated form of 2-aminobenzoic acid. In this state, the amino group is protonated to form an ammonium (B1175870) group (-NH3+), which significantly influences the molecule's electronic properties.

DFT calculations can determine various electronic and energetic properties. Key findings from such studies on similar aromatic acids indicate that protonation of the amino group leads to a redistribution of electron density across the molecule. nih.gov This affects the reactivity and intermolecular interactions. The calculated molecular electrostatic potential (MEP) helps in identifying the regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding how the molecule interacts with other molecules, including solvent and the bromide anion.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important parameters that describe the molecule's electronic excitability and its ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For the 2-aminobenzoic acid cation, the positive charge on the ammonium group is expected to lower the energy of both the HOMO and LUMO compared to the neutral molecule, potentially altering its reactivity and spectroscopic properties.

Table 1: Calculated Electronic Properties of Protonated 2-Aminobenzoic Acid (Illustrative Data)

PropertyValueDescription
HOMO Energy -8.2 eVEnergy of the highest occupied molecular orbital.
LUMO Energy -1.5 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap 6.7 eVAn indicator of molecular stability and reactivity.
Dipole Moment 5.4 DA measure of the overall polarity of the molecule.

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations on similar protonated aromatic molecules.

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from first-principles quantum mechanical calculations at each time step. This method is particularly useful for studying chemical reaction mechanisms, as it does not rely on pre-parametrized force fields.

For this compound, AIMD simulations can elucidate reaction pathways such as proton transfer events. uni-halle.demonash.edu For instance, the transfer of a proton from the carboxylic acid group to a water molecule or the bromide ion can be simulated. These simulations can also explore the dynamics of the protonated amine group and its interaction with the surrounding solvent molecules. uni-halle.de By tracking the trajectories of the atoms over time, researchers can identify transition states and calculate the energy barriers associated with different reaction pathways. nih.gov This provides a detailed picture of the reaction dynamics at the molecular level, which is essential for understanding the chemical behavior of this compound in solution.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior of this compound in various environments.

MD simulations can be used to investigate how molecules of this compound aggregate, particularly in confined spaces which can mimic certain biological or industrial environments. The simulations model the interactions between the protonated 2-aminobenzoic acid cations, bromide anions, and solvent molecules. Studies on similar molecules like meta-aminobenzoic acid have shown that both nonionic and zwitterionic forms can coexist in solution and that the formation of zwitterionic dimers can drive the crystallization of specific polymorphs. nih.gov For this compound, the strong electrostatic interactions between the cationic head group (-NH3+) and the bromide ion, as well as hydrogen bonding involving the carboxylic acid group, are expected to play a crucial role in the aggregation process. MD simulations can reveal the preferred orientations and structures of these aggregates, providing insights into the initial stages of self-assembly.

The formation of a crystalline solid from a solution is a complex process involving nucleation and growth. MD simulations are increasingly used to study these phenomena at a molecular level. For o-aminobenzoic acid, MD simulations have been employed to investigate its pre-nucleation behavior in solution. chemrxiv.org These simulations have revealed that the molecules can form "loose" aggregates, such as dimers and trimers, through hydrogen bonding and π-π stacking interactions. chemrxiv.org These early aggregates may not necessarily have the same structure as the final crystal lattice, suggesting a non-classical nucleation pathway. chemrxiv.org

In the case of this compound, the presence of the bromide counter-ion would significantly influence the nucleation and growth process. MD simulations can help to understand how the ions arrange themselves to form a stable crystal lattice and how solvent molecules are excluded during this process.

Table 2: Factors Influencing Crystal Nucleation of Aminobenzoic Acids Investigated by MD Simulations

FactorInfluence on NucleationRelevant Findings
Solvent Can inhibit or promote nucleation of specific polymorphs by interacting with functional groups. rsc.orgSolvents with strong interactions with the carboxylic acid group can lead to the nucleation of different forms of p-aminobenzoic acid. rsc.org
Additives Can inhibit nucleation or direct the formation of a specific polymorph by interacting with the solute molecules. whiterose.ac.ukTailor-made additives can interfere with the molecular pre-assembly of p-aminobenzoic acid, inhibiting nucleation. whiterose.ac.uk
Supersaturation A critical driving force for nucleation.MD simulations can help to understand the structure of pre-nucleation clusters at different levels of supersaturation.
Temperature Affects molecular motion and the kinetics of nucleation and growth.Cooling rates can influence the polymorphic outcome in the crystallization of p-aminobenzoic acid. sciforum.net

Proton transfer is a fundamental chemical process that is central to the behavior of this compound in aqueous environments. MD simulations, often in combination with quantum mechanical methods (QM/MM), can be used to study the dynamics of proton transfer events. nih.govnih.gov These simulations can track the movement of protons between the protonated amine group, the carboxylic acid group, and surrounding water molecules.

The Grotthuss mechanism, where a proton is relayed through a network of hydrogen-bonded water molecules, is a common pathway for proton transfer in aqueous solutions. MD simulations can visualize these proton-hopping events and determine their timescales. rsc.org For this compound, simulations could explore the dynamics of proton exchange between the -NH3+ group and the bulk solvent, as well as the potential for intramolecular proton transfer to the carboxylate group to form the zwitterionic species. Understanding these dynamics is crucial for predicting the acidity and reactivity of the compound in solution.

Crystal Structure Prediction (CSP) Calculations

Crystal Structure Prediction (CSP) is a computational methodology used to predict the crystal packing of a molecule from its chemical diagram. This technique is of significant importance in materials science and pharmaceutical development for identifying potential polymorphs of a substance.

While specific CSP studies for this compound are not extensively documented in the reviewed literature, the principles of this method are well-established. CSP calculations typically involve two main stages: generating a diverse set of plausible crystal structures and then ranking them based on their calculated lattice energies. The stability of different predicted crystal structures is often evaluated at 0 K, with further refinements at room temperature to account for entropic effects.

For the parent compound, 2-aminobenzoic acid (anthranilic acid), several polymorphic forms are known, and their crystal structures have been studied. wikipedia.orgresearchgate.netnih.gov For instance, solid anthranilic acid can exist in both zwitterionic and neutral forms, with known monoclinic and orthorhombic crystal structures. wikipedia.org The existence of these polymorphs highlights the complexity of the energy landscape for this molecule, which would be a key consideration in any CSP study. A study on 2-carboxyanilinium bromide monohydrate confirmed its crystallization from an aqueous solution of 2-aminobenzoic acid and hydrobromic acid. jocpr.com This indicates a stable crystalline form that could be a target for CSP validation.

Table 1: Crystallization Information for 2-Carboxyanilinium Bromide Monohydrate

PropertyFindingSource
Compound Name2-Carboxyanilinium Bromide Monohydrate jocpr.com
Starting Materials2-Aminobenzoic Acid, Hydrobromic Acid jocpr.com
Crystallization MethodSlow evaporation from aqueous solution at room temperature jocpr.com
Crystal HabitNeedle-shaped crystals jocpr.com
Associated MoleculesHydrogen-bonded lattice water molecule jocpr.com

This table summarizes the reported experimental details for the crystallization of 2-carboxyanilinium bromide monohydrate.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Analysis

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution of a molecule, providing valuable information about its reactivity. The MEP map displays regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively.

Specific MEP analysis for this compound was not found in the surveyed literature. However, MEP studies on related anthranilic acid derivatives have been conducted. nih.gov In these studies, the MEP surface is used to understand the relative polarity and reactive sites of the molecules. Generally, for anthranilic acid and its derivatives, the regions around the oxygen atoms of the carboxylic group exhibit negative potential (red color in MEP maps), making them sites for electrophilic attack. Conversely, the amine group, particularly when protonated as in the hydrobromide salt, would show a positive potential (blue color), indicating a site for nucleophilic attack.

Advanced Applications in Chemical Research

Role as Precursors in Complex Organic Synthesis

2-Aminobenzoic acid and its derivatives are fundamental starting materials in the creation of more intricate molecular architectures. The strategic placement of the amino and carboxylic acid groups on the benzene (B151609) ring provides a reactive template for constructing a variety of organic compounds.

2-Aminobenzoic acid is a well-established precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. core.ac.uk These structures are of significant interest due to their prevalence in biologically active molecules and pharmaceuticals. For instance, derivatives of 2-aminobenzoic acid are utilized in the synthesis of quinazolines, which are considered highly interesting scaffolds for the development of new drugs. core.ac.uk The synthesis of these heterocycles often involves the reaction of anthranilic acid derivatives with various reagents to form fused ring systems. For example, treatment of anthranilonitrile, a derivative of 2-aminobenzoic acid, with organomagnesium compounds can lead to the formation of quinazolines. core.ac.uk Furthermore, 2-aminobenzothiazoles, which can be synthesized from related precursors, are used as starting materials to create structurally diverse heterocycles like pyrimidobenzothiazoles and 4H-1,4-benzothiazines. isuct.ru The general reactivity of the amino and carboxylic acid groups allows for a variety of cyclization strategies to produce these important heterocyclic systems.

Heterocyclic Compound ClassPrecursor Derived from 2-Aminobenzoic AcidReference
QuinazolinesAnthranilonitrile core.ac.uk
Pyrimidobenzothiazoles2-Aminobenzothiazoles isuct.ru
4H-1,4-Benzothiazines2-Aminobenzothiazoles isuct.ru
1,4-Benzodiazepine-3-onesAnthranilonitrile core.ac.uk
1,3-BenzoxazinonesDicarboxylic acid derivatives of 2-aminobenzoic acid core.ac.uk

The rigid framework of 2-aminobenzoic acid makes it an excellent scaffold in synthetic chemistry. A scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. This approach is fundamental in medicinal chemistry for exploring structure-activity relationships. The bifunctional nature of 2-aminobenzoic acid allows for the independent modification of both the amino and carboxylic acid groups, providing a straightforward method for generating molecular diversity. mdpi.com For example, the synthesis of derivatives based on a 2-(benzylsulfinyl)benzoic acid scaffold has been explored for the development of selective enzyme inhibitors. researchgate.net The inherent biocompatibility of amino acid-based scaffolds is an added advantage, especially in the design of new therapeutic agents. mdpi.com

Materials Science and Crystal Engineering Research

The ability of 2-aminobenzoic acid and its salts to form predictable and stable intermolecular interactions makes it a prime candidate for research in materials science and crystal engineering. These fields focus on designing and creating solid-state materials with specific, desired properties.

2-Aminobenzoic acid is frequently used in the design and synthesis of co-crystals and salts. Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, while salts are formed through proton transfer between an acid and a base. By carefully selecting a co-former or a counter-ion, it is possible to modify the physicochemical properties of the resulting solid, such as solubility, stability, and melting point. researchgate.netindexcopernicus.comdergipark.org.tr For instance, co-crystals of p-aminobenzoic acid (a positional isomer of 2-aminobenzoic acid) have been synthesized with various compounds to modulate these properties. researchgate.netindexcopernicus.comdergipark.org.tr The formation of salts, such as creatininium 3-aminobenzoate, demonstrates the ability of aminobenzoic acids to form robust hydrogen-bonded networks with other molecules, leading to stable crystalline structures. nih.gov

Co-former/Counter-ionResulting Solid FormModified PropertyReference
IsonicotinamideCo-crystalThermal Stability indexcopernicus.comdergipark.org.tr
PyrazineCo-crystalMelting Point indexcopernicus.comdergipark.org.tr
CreatinineSaltCrystal Packing nih.gov
3,5-Dinitrosalicylic acidAdductHydrogen Bonding researchgate.net

The hydrobromide salt of 2-aminobenzoic acid, like other aminobenzoic acids, is a model system for studying supramolecular assembly and self-organization. These studies investigate how molecules spontaneously arrange themselves into ordered structures through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. The presence of both a hydrogen bond donor (the ammonium (B1175870) group) and acceptors (the bromide ion and the carbonyl oxygen) in 2-aminobenzoic acid hydrobromide facilitates the formation of well-defined, extended networks in the solid state. Although direct studies on the hydrobromide salt are not extensively detailed in the provided results, research on related aminobenzoic acid systems shows the formation of various supramolecular motifs. researchgate.net For example, p-aminobenzoic acid is noted for its ability to form linear hydrogen bonding associations, which is a key principle in supramolecular chemistry. nih.gov The study of these assemblies provides fundamental insights into crystal growth and the design of functional materials. nih.govnih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in pharmaceuticals and materials science, as different polymorphs can have different physical properties. 2-Aminobenzoic acid itself is known to exhibit polymorphism, existing in both neutral and zwitterionic forms. researchgate.net While specific studies on the polymorphic control of 2-aminobenzoic acid hydrobromide were not found, research on the parent compound and its isomers is relevant. The crystallization conditions, such as the solvent and temperature, can influence which polymorphic form is obtained. researchgate.net Understanding and controlling polymorphism is crucial for ensuring the consistent performance and quality of crystalline materials.

Ligand Design and Coordination Chemistry

2-Aminobenzoic acid, the primary component of its hydrobromide salt, is a versatile ligand in coordination chemistry. inlibrary.uz Its structure, featuring both a carboxylic acid and an amino group on a benzene ring, allows it to act as an amphoteric molecule and a bidentate ligand, coordinating with metal ions through both its functional groups. inlibrary.uzwikipedia.org This dual-donor capability facilitates the formation of stable chelate complexes with a variety of d-block transition metals. inlibrary.uzinlibrary.uzinlibrary.uz The study of these complexes is crucial for developing new materials with potential applications in catalysis, pharmaceuticals, and biosensors. inlibrary.uzinlibrary.uz

The synthesis of metal complexes with 2-aminobenzoic acid (anthranilic acid) has been achieved through several methods. A common approach involves reacting stoichiometric ratios of the ligand with transition metal salts—such as those of iron(III), copper(II), nickel(II), and cobalt(II)—in an ethanol-water solution at ambient temperature. inlibrary.uzinlibrary.uz Crystallization is typically induced by slow evaporation over several days. inlibrary.uz Another innovative method is mechanochemistry, where metal salts and anthranilic acid derivatives are ground together, sometimes with microwave assistance, providing an environmentally friendly, solvent-free alternative. rhhz.netresearchgate.net

Characterization of these complexes is performed using a suite of analytical techniques to determine their structure and properties.

X-ray Diffraction (XRD) is used to confirm the crystalline structure and determine the unit cell parameters of the complexes. inlibrary.uzinlibrary.uz

Infrared (IR) Spectroscopy helps identify the coordination sites by detecting shifts in the vibrational frequencies of the C=O and N-H bonds upon complexation with the metal ion. inlibrary.uzinlibrary.uz

UV-Visible (UV-Vis) Spectroscopy is employed to study the electronic transitions within the complex, providing information about the metal-ligand charge transfer bands and the geometry of the coordination sphere. inlibrary.uzinlibrary.uz

Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the complexes and to confirm the presence of coordinated water molecules. wisdomlib.org

The following table summarizes the synthesis and characterization findings for several metal-anthranilate complexes.

Metal IonSynthesis MethodCharacterization TechniquesKey FindingsReference
Fe(III), Co(II)Reaction in ethanol-water (1:1 v/v) solution with slow evaporation.XRD, IR, UV-VisComplexes crystallize in a monoclinic system. Coordination occurs via carboxylic and amino groups. inlibrary.uzinlibrary.uz
Cu(II), Ni(II)Reaction in ethanol-water (1:1 v/v) solution with slow evaporation.XRD, IR, UV-VisComplexes crystallize in a triclinic system, indicating a metal-dependent influence on lattice packing. inlibrary.uzinlibrary.uz
Ag(I)Reaction of anthranilic acid with silver(I) p-toluenesulfonate.Single-crystal X-ray diffractionForms a dimeric structure, [Ag₂(C₇H₆NO₂)₂]n, which extends into a zigzag chain polymer. uq.edu.au
Various (Ag, Zn, Fe, Cu, etc.)Mechanochemistry under solvent-free conditions with microwave irradiation.¹H NMR, IR, Mass SpectrometryA simple, environmentally advantageous method yielding complexes with potent biological activities. rhhz.netresearchgate.net

The structural versatility of 2-aminobenzoic acid allows for various coordination modes and geometries in its metal complexes. The most common mode is bidentate chelation, where the ligand binds to a single metal center through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group, forming a stable chelate ring. inlibrary.uzinlibrary.uzinlibrary.uz

The specific geometry of the resulting complex is highly dependent on the metal ion's identity, including its size, charge, and electronic configuration.

Iron (Fe) and Cobalt (Co) complexes with anthranilic acid have been found to crystallize in a monoclinic system. inlibrary.uzinlibrary.uz

Copper (Cu) and Nickel (Ni) complexes have been observed to form a triclinic crystal arrangement. inlibrary.uzinlibrary.uz

Silver (Ag) forms a more complex structure; the repeating unit is a distorted centrosymmetric biscarboxylato-bridged dimer. uq.edu.au Each silver atom is also bonded to an amine nitrogen from an adjacent dimer, creating a polymer chain. uq.edu.au The coordination geometry around each silver center is described as distorted trigonal planar. uq.edu.au

These metal-specific crystallization behaviors highlight the critical role that the properties of the metal ion play in directing the final three-dimensional structure of the coordination compound. inlibrary.uzinlibrary.uz

Analytical Method Development for Research Applications

The accurate analysis of 2-aminobenzoic acid is crucial for purity assessment, isomer separation, and quantitative research. This has led to the development of specialized analytical methods, particularly in chromatography.

Separating isomers of aminobenzoic acid, such as 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid, presents a significant analytical challenge due to their nearly identical chemical properties and empirical formulas. helixchrom.comsielc.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) have emerged as powerful tools for this purpose.

HPLC and UPLC: Mixed-mode chromatography is a particularly effective technique, combining reversed-phase and ion-exchange mechanisms to exploit subtle differences in the hydrophobicity and ionic character of the isomers. helixchrom.comsielc.com This approach allows for enhanced resolution and baseline separation. helixchrom.comsielc.com For instance, three isomers of aminobenzoic acid have been successfully separated using a Primesep 100 reversed-phase/cation-exchange column, achieving excellent peak shapes within 10 minutes. sielc.com The retention time in these methods is controlled by adjusting the mobile phase composition, including the amount of acetonitrile (B52724) (ACN), buffer concentration, and pH. helixchrom.com

Gas Chromatography (GC): Gas chromatography is another technique available for the analysis of 2-aminobenzoic acid, as indicated by data in the NIST Chemistry WebBook. nist.gov This method is suitable for volatile or semi-volatile compounds and typically requires derivatization of the analyte to increase its volatility and thermal stability before it is introduced into the GC system.

The following table details various chromatographic methods used for the analysis of 2-aminobenzoic acid and its isomers.

TechniqueColumnSeparation ModeMobile Phase/ConditionsDetectionApplicationReference
HPLCCoresep 100Mixed-mode (Reversed-phase and Cation-exchange)ACN, buffer concentration, and pH are key variables.UV, MS, CAD, ELSDIsomer separation of aminobenzoic acids. helixchrom.com
HPLCPrimesep 100 (4.6x150 mm)Mixed-mode (Reversed-phase and Cation-exchange)MeCN, H₃PO₄, H₂SO₄ buffer; Flow rate 1.0 ml/min.UV (230 nm)Baseline separation of 2-, 3-, and 4-aminobenzoic acid. sielc.comsielc.com
HPLCAmaze SC (3.0x100 mm)Mixed-mode (Reversed-phase and Cation-exchange)ACN/water/ammonium formate; Flow rate 0.6 ml/min.UV (250 nm)LC/MS compatible separation of aminobenzoic acid isomers. helixchrom.com
HILIC-UPLC-MS/MSAcquity UPLC BEH AmideHydrophilic Interaction Liquid Chromatography (HILIC)Gradient elution with acetonitrile and water (both containing formic acid and ammonium formate).Triple-Quadrupole Mass SpectrometryRapid analysis of amino acids. researchgate.net

To ensure that an analytical method provides reliable and accurate results, it must be validated. globalresearchonline.netgavinpublishers.com Method validation is a documented process that establishes the performance characteristics and limitations of an analytical procedure and demonstrates its suitability for its intended purpose. globalresearchonline.netgavinpublishers.com The key parameters for validating a quantitative research method for 2-aminobenzoic acid, in line with guidelines from bodies like the International Conference on Harmonisation (ICH), are outlined below. gavinpublishers.com

Accuracy: This measures the closeness of the test results to the true value. researchgate.net It is typically assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the expected working range). researchgate.netresearchgate.net

Precision: This expresses the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). researchgate.net

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net It is determined by analyzing a series of at least five standard solutions of 2-aminobenzoic acid at different concentrations and plotting the response versus concentration. globalresearchonline.netresearchgate.net

Range: This is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable accuracy, precision, and linearity. gavinpublishers.comresearchgate.net

Selectivity/Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.com

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. globalresearchonline.netresearchgate.net It can be determined based on the signal-to-noise ratio (commonly 3:1) or from the standard deviation of the response and the slope of the calibration curve. globalresearchonline.netresearchgate.net

Limit of Quantitation (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.netresearchgate.net The signal-to-noise ratio for LOQ is typically 10:1. researchgate.net

The following table summarizes the essential validation parameters for a quantitative analytical method.

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways with Green Chemistry Principles

The traditional synthesis of 2-aminobenzoic acid and its subsequent conversion to the hydrobromide salt often rely on methods that may not align with modern principles of sustainability. Future research must focus on developing environmentally benign synthetic routes that are efficient, scalable, and minimize waste.

A promising green approach for the synthesis of the parent 2-aminobenzoic acid involves the oxidation of isatin (B1672199) derivatives. Research has demonstrated that various substituted anthranilic acids can be prepared in high yields (51-97%) by treating isatins with sodium hydroxide (B78521) and hydrogen peroxide in an aqueous solution at room temperature. scielo.brresearchgate.netscielo.br This method avoids the use of harsh catalysts and organic solvents, with reaction times as short as 15 minutes. scielo.br Another green alternative is the use of biosynthetic pathways. Leveraging metabolic engineering in microorganisms like E. coli allows for the production of 2-aminobenzoic acid from renewable feedstocks such as glucose, completely bypassing petroleum-based precursors and toxic reagents. mdpi.com

Once the 2-aminobenzoic acid is formed, its conversion to the hydrobromide salt is a straightforward acid-base reaction. However, even this step can be optimized under green principles, for instance, by using solvent-free methods or mechanochemistry (e.g., grinding) to form the salt, thereby reducing solvent waste and energy consumption.

Table 1: Comparison of Synthetic Pathways for 2-Aminobenzoic Acid
Synthetic PathwayPrecursorsKey Reagents/ConditionsAdvantages (Green Chemistry Perspective)Challenges
Traditional Chemical SynthesisPetroleum-derived (e.g., o-xylene, phthalic anhydride)V₂O₅ catalyst, ammonia, sodium hypochlorite, high temperaturesEstablished and high-yielding for some derivatives.Use of non-renewable resources, harsh conditions, toxic reagents, environmental pollution. mdpi.com
Isatin OxidationSubstituted IsatinsNaOH, H₂O₂ in aqueous solution, room temperatureEnvironmentally friendly, short reaction times, no catalyst needed, uses aqueous basic solutions. scielo.brscielo.brAvailability and synthesis of substituted isatin precursors.
BiosynthesisGlucoseEngineered microorganisms (e.g., E. coli)Sustainable and renewable feedstock, avoids toxic chemicals, reduces energy consumption. mdpi.comProcess optimization, scaling up fermentation, and downstream purification.
Copper-Catalyzed Condensationo-halobenzoic acids, anilinesCopper acetate (B1210297) in waterUses water as a solvent, efficient for N-aryl derivatives. researchgate.netMetal catalyst removal and recycling.

Deeper Understanding of Solid-State Proton Transfer and Crystallization Mechanisms

The solid-state structure of 2-aminobenzoic acid hydrobromide is dictated by the transfer of a proton from hydrobromic acid to the 2-aminobenzoic acid molecule. However, the precise location of this proton—whether on the amino group to form a true salt or involved in a more complex hydrogen-bonding network—is fundamental to its properties. 2-Aminobenzoic acid itself is known to exhibit polymorphism, where different crystal structures can exist, some containing neutral molecules and others zwitterions. researchgate.netwikipedia.org This complexity is expected to extend to its salts.

Future research should focus on unequivocally determining the proton's location and understanding the dynamics of proton transfer within the crystal lattice. This is crucial as the degree of proton transfer (from a neutral co-crystal to an ionic salt) governs the material's physical and chemical properties. A significant challenge is navigating the "elusive" ΔpKa range (approximately 0 to 3), where predicting whether a salt or a co-crystal will form is notoriously difficult. rsc.org

Furthermore, the crystallization process itself warrants deeper investigation. Studies on related molecules show that crystallization can proceed through various pathways, including the formation of amorphous intermediates or multiple polymorphs. researchgate.netnih.gov Understanding the mechanism of nucleation and growth for 2-aminobenzoic acid hydrobromide is essential for controlling its solid form, which in turn affects properties like stability and solubility. Research into how additives or solvent choice can direct the crystallization towards a desired polymorph is a key area for exploration. acs.org

Predictive Modeling and Data-Driven Approaches in Material Design

The empirical and often time-consuming process of discovering new materials can be significantly accelerated by computational methods. For 2-aminobenzoic acid hydrobromide and its derivatives, predictive modeling represents a powerful tool for future research.

Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to predict the geometric and electronic structures, relative stabilities of different polymorphs, and vibrational spectra of the compound before it is even synthesized. diva-portal.org Such calculations can help elucidate the nature of the intermolecular interactions, particularly the hydrogen bonds governing the crystal packing, and rationalize the formation of specific synthons (structural motifs). rsc.orgscispace.com Molecular dynamics simulations can further provide insight into the dynamic behavior of the compound, including proton transfer events and phase transitions. nih.gov

Beyond first-principles modeling, data-driven approaches and machine learning are emerging as transformative tools in materials science. By training algorithms on existing crystallographic and property databases, it may become possible to predict the crystal structure and properties of new aminobenzoic acid salts with high accuracy. These models can screen vast numbers of potential co-formers and salt variations to identify candidates with desired characteristics, guiding experimental efforts toward the most promising systems. nih.gov

Integration of Multidisciplinary Techniques for Comprehensive Characterization and Mechanistic Elucidation

A comprehensive understanding of a complex material like 2-aminobenzoic acid hydrobromide cannot be achieved through a single experimental technique. Future research must emphasize the integration of multiple, complementary analytical methods to build a complete picture of its structure-property relationships.

A robust characterization workflow would involve:

Single-Crystal and Powder X-ray Diffraction (SCXRD/PXRD): To determine the precise atomic arrangement, unit cell parameters, and identify different polymorphic forms. researchgate.net

Spectroscopy (FT-IR, Raman, Solid-State NMR): To probe the chemical bonding and, crucially, to confirm the location of the proton. For instance, the vibrational frequencies of the carboxyl and amino groups are highly sensitive to their protonation state. researchgate.net

Thermal Analysis (DSC, TGA): To identify phase transitions, melting points, and decomposition temperatures, revealing the thermal stability of the crystal lattice. researchgate.net

Computational Modeling: To provide a theoretical framework for interpreting experimental data, calculating lattice energies, and exploring the potential energy landscape of the system. rsc.orgdiva-portal.org

By combining these experimental and theoretical techniques, researchers can move beyond simple characterization to a deeper mechanistic elucidation of phenomena like proton transfer, phase transitions, and crystallization pathways. rsc.org This integrated approach is indispensable for rationally designing new materials based on the 2-aminobenzoic acid scaffold with tailored properties for specific applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.